![molecular formula C19H20ClN3O2 B2875687 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 941233-67-6](/img/structure/B2875687.png)
3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid” is a chemical compound with a complex structure . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidine core and a 4-chlorophenyl group attached . The exact structure would need to be determined through methods such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. It has a molecular weight of 184.62 .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Compounds related to 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid have shown promise in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer potential. Among these, certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, along with significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Reactivity
The compound's chemical structure also facilitates the synthesis of various linked heterocyclic compounds. Reddy et al. (2010) reported the synthesis of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, showing notable antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This illustrates the compound's utility as a precursor in synthesizing biologically active heterocycles (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Molecular Docking and In Vitro Screening
Further research on derivatives of this compound has included molecular docking and in vitro screening for anticancer and antimicrobial effects. For instance, Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives for their anticancer activity against a panel of 60 cancer cell lines, showing moderate to good binding energies and antimicrobial activity. This indicates the potential of these compounds in pharmaceutical drug development to overcome microbe resistance (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antimicrobial and Antimycobacterial Activity
Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the broader scope of research into compounds with similar structures for developing new treatments against bacterial infections, including tuberculosis (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(4-chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-4-16-18(13-5-7-14(20)8-6-13)19-21-11(2)15(9-10-17(24)25)12(3)23(19)22-16/h5-8H,4,9-10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKHBCMQCBPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C(=NC2=C1C3=CC=C(C=C3)Cl)C)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)
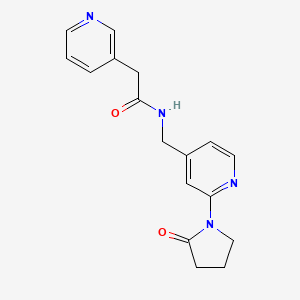
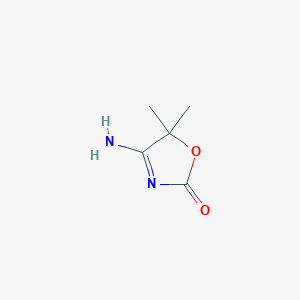
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)

![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
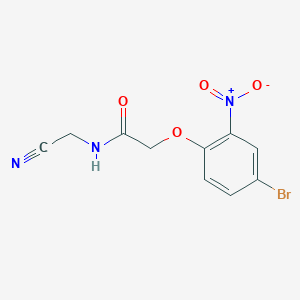
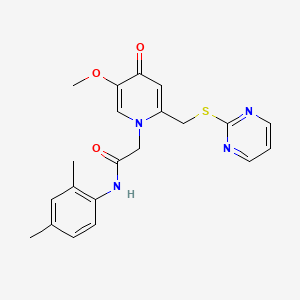

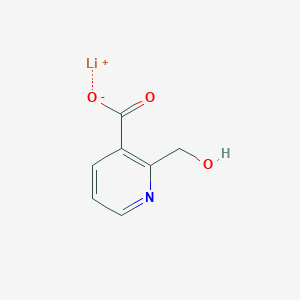
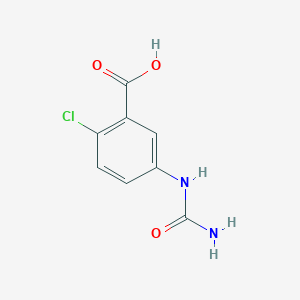
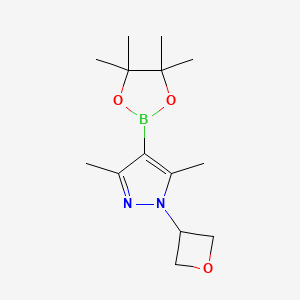
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
